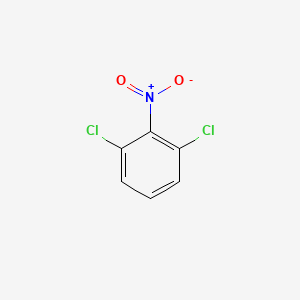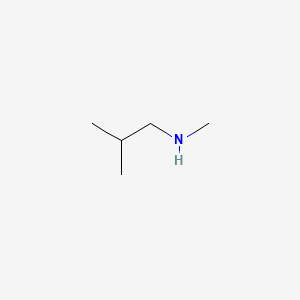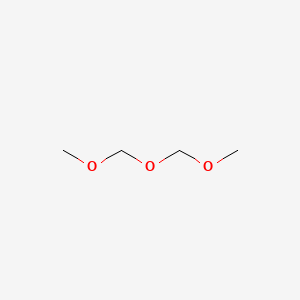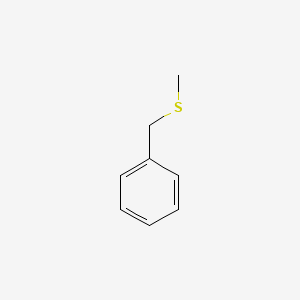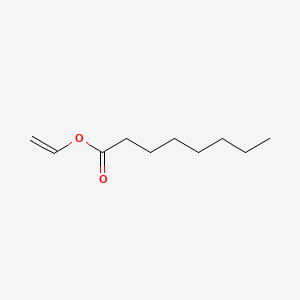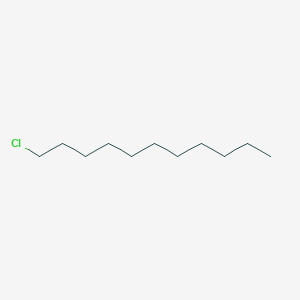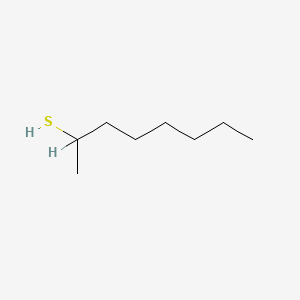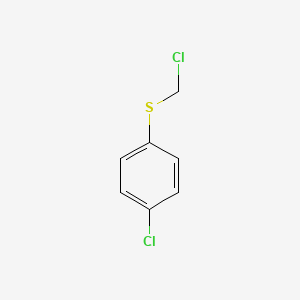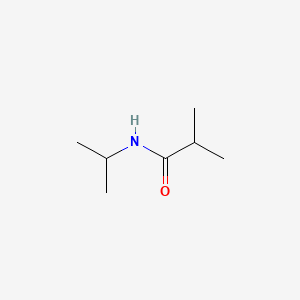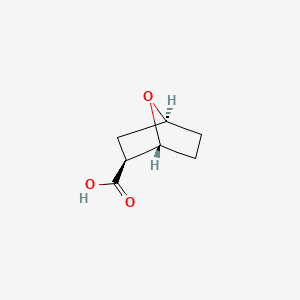
endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid is a unique chemical compound with the empirical formula C7H10O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives is commonly achieved through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . A large number of these bicyclic templates are available enantiomerically enriched, either through classical resolution of diastereomers or through asymmetric catalysis .Molecular Structure Analysis
The molecular structure of this compound contains a total of 21 bonds. There are 11 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 five-membered rings, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, 1 ether (aliphatic), and 2 Oxolane(s) .Chemical Reactions Analysis
The studies suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases . There are several methods for the C–O and C–C bond cleavage of 7-oxanorbornanes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.448 (lit.), a boiling point of 119 °C/713 mmHg (lit.), and a density of 0.968 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Synthesis
Endo-7-oxabicyclo(2.2.1)heptane-2-carboxylic acid and its derivatives play a significant role in medicinal chemistry. They serve as compact modules potentially enhancing the physicochemical and pharmacokinetic properties of drug candidates. This functionality is illustrated in the synthesis of structurally novel morpholine amino acids, such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, and its enantiomer and racemic forms. These compounds can introduce unique intellectual properties in drug development (Kou et al., 2017).
Anticancer Research
Derivatives of this compound have been explored for their anticancer activity. For instance, N-substituted amides of 3-(3-ethylthio-1,2,4-triazol-5-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid have demonstrated selective toxic and antiproliferative effects against certain human cancer cell lines, exemplifying the potential of these compounds in targeted cancer therapy (Pachuta-Stec & Szuster‐Ciesielska, 2015).
Chemical Synthesis and Structural Studies
In the realm of organic chemistry, this compound derivatives are crucial for constructing complex molecular architectures. For example, novel methods have been developed to create a 7-oxabicyclo[2.2.1]heptane skeleton, which is a cornerstone in synthesizing various cyclic and bicyclic systems (Iwakura et al., 2017).
Targeting Phosphatases in Cancer
LB-100, a derivative of this compound, has emerged as a notable antitumor drug. It has shown cytotoxic activity against various cancer cells and significant anti-tumor activity in animal models. Its mechanism involves inhibiting serine/threonine phosphatase 2A and PPP5C, offering insights into novel cancer treatment strategies (D’Arcy et al., 2019).
Molecular Diversity and Drug Design
The versatility of this compound extends to creating diverse molecular structures useful in drug design. For example, synthesis approaches have led to the creation of backbone-constrained γ-amino acid analogues, demonstrating the potential of these compounds in developing new pharmaceuticals (Garsi et al., 2022).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of endo-7-Oxabicyclo(22It’s worth noting that similar compounds have been found to inhibit certain proteins in t-lymphocytes .
Mode of Action
The exact mode of action of endo-7-Oxabicyclo(22Related compounds have been shown to prevent the formation of active transcription factors such as nf-at and nf-il2a, which are essential for interleukin-2 (il2) gene expression .
Biochemical Pathways
The specific biochemical pathways affected by endo-7-Oxabicyclo(22The inhibition of transcription factors in t-lymphocytes suggests that it may impact immune response pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of endo-7-Oxabicyclo(22The compound’s molecular weight and other physical properties such as boiling point and density could influence its bioavailability.
Result of Action
The molecular and cellular effects of endo-7-Oxabicyclo(22The inhibition of certain proteins in t-lymphocytes suggests potential immunomodulatory effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of endo-7-Oxabicyclo(22Factors such as ph and temperature could potentially affect its stability and activity .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid can be achieved through a multi-step process involving the conversion of a starting material to the desired product.", "Starting Materials": [ "Cyclohexene", "Methanol", "Sodium hydroxide", "Chloroacetic acid", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Diethyl ether", "Ethanol" ], "Reaction": [ "Step 1: Cyclohexene is reacted with methanol and sodium hydroxide to form the intermediate 1-methoxycyclohexene.", "Step 2: Intermediate 1-methoxycyclohexene is reacted with chloroacetic acid in the presence of sodium bicarbonate to form the intermediate 7-chloro-1-methoxycyclohex-2-ene-1-carboxylic acid.", "Step 3: Intermediate 7-chloro-1-methoxycyclohex-2-ene-1-carboxylic acid is reacted with hydrochloric acid to form the intermediate 7-chloro-1-methoxycyclohex-2-ene-1-carboxylic acid hydrochloride.", "Step 4: Intermediate 7-chloro-1-methoxycyclohex-2-ene-1-carboxylic acid hydrochloride is reacted with sodium bicarbonate to form the intermediate 7-chloro-1-methoxycyclohex-2-ene-1-carboxylic acid.", "Step 5: Intermediate 7-chloro-1-methoxycyclohex-2-ene-1-carboxylic acid is reacted with sodium hydroxide to form the intermediate 7-hydroxy-1-methoxycyclohex-2-ene-1-carboxylic acid.", "Step 6: Intermediate 7-hydroxy-1-methoxycyclohex-2-ene-1-carboxylic acid is reacted with sodium bicarbonate to form the intermediate 7-hydroxy-1-methoxycyclohex-2-ene-1-carboxylate.", "Step 7: Intermediate 7-hydroxy-1-methoxycyclohex-2-ene-1-carboxylate is reacted with hydrochloric acid to form the intermediate 7-hydroxy-1-methoxycyclohex-2-ene-1-carboxylic acid.", "Step 8: Intermediate 7-hydroxy-1-methoxycyclohex-2-ene-1-carboxylic acid is reacted with sodium bicarbonate and diethyl ether to form the intermediate endo-7-Oxabicyclo(2.2.1)hept-2-ene-1-carboxylate.", "Step 9: Intermediate endo-7-Oxabicyclo(2.2.1)hept-2-ene-1-carboxylate is reacted with hydrochloric acid to form the final product endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid." ] } | |
| 38263-56-8 | |
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H,8,9)/t4-,5+,6+/m1/s1 |
Clé InChI |
UYLYISCHTFVYHN-SRQIZXRXSA-N |
SMILES isomérique |
C1C[C@H]2[C@H](C[C@@H]1O2)C(=O)O |
SMILES |
C1CC2C(CC1O2)C(=O)O |
SMILES canonique |
C1CC2C(CC1O2)C(=O)O |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


